Cas no 1805961-13-0 (2-Aminomethyl-6-cyano-3-fluorobenzoic acid)

2-Aminomethyl-6-cyano-3-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Aminomethyl-6-cyano-3-fluorobenzoic acid
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- Inchi: 1S/C9H7FN2O2/c10-7-2-1-5(3-11)8(9(13)14)6(7)4-12/h1-2H,4,12H2,(H,13,14)
- InChI Key: LGCZHEOSBXWAIF-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C#N)C(C(=O)O)=C1CN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- Topological Polar Surface Area: 87.1
- XLogP3: -2.2
2-Aminomethyl-6-cyano-3-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015018939-500mg |
2-Aminomethyl-6-cyano-3-fluorobenzoic acid |
1805961-13-0 | 97% | 500mg |
831.30 USD | 2021-05-31 | |
Alichem | A015018939-250mg |
2-Aminomethyl-6-cyano-3-fluorobenzoic acid |
1805961-13-0 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
Alichem | A015018939-1g |
2-Aminomethyl-6-cyano-3-fluorobenzoic acid |
1805961-13-0 | 97% | 1g |
1,534.70 USD | 2021-05-31 |
2-Aminomethyl-6-cyano-3-fluorobenzoic acid Related Literature
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1. Book reviews
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Additional information on 2-Aminomethyl-6-cyano-3-fluorobenzoic acid
2-Aminomethyl-6-cyano-3-fluorobenzoic Acid: A Comprehensive Overview
The compound with CAS No. 1805961-13-0, commonly referred to as 2-Aminomethyl-6-cyano-3-fluorobenzoic acid, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an aminomethyl group at the 2-position, a cyano group at the 6-position, and a fluoro group at the 3-position on a benzoic acid backbone. These functional groups impart distinctive chemical and physical properties, making it a valuable molecule for various applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Aminomethyl-6-cyano-3-fluorobenzoic acid. Researchers have employed multi-step synthesis strategies, including nucleophilic aromatic substitution and coupling reactions, to achieve high yields and purity levels. The incorporation of the cyano group and fluoro group into the aromatic ring enhances the compound's electronic properties, making it suitable for applications in drug design and material development.
In the realm of pharmacology, 2-Aminomethyl-6-cyano-3-fluorobenzoic acid has shown promising activity as a potential lead compound for developing novel therapeutic agents. Studies have demonstrated its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, recent research has highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The aminomethyl group plays a crucial role in enhancing bioavailability and receptor binding affinity, making it a valuable moiety in drug design.
Beyond its pharmacological applications, this compound has also found utility in materials science. The presence of the cyano group and fluoro group imparts unique electronic properties to the molecule, making it a candidate for use in advanced materials such as organic semiconductors and sensors. Researchers have explored its potential as a building block for constructing two-dimensional materials with tailored electronic properties. The ability to fine-tune these properties through chemical modifications further underscores its versatility.
From an environmental perspective, the synthesis and application of 2-Aminomethyl-6-cyano-3-fluorobenzoic acid are being scrutinized to ensure sustainability. Green chemistry principles are being integrated into its production processes to minimize waste and reduce environmental impact. For example, catalytic methods that utilize renewable resources are being explored to enhance the eco-friendliness of its synthesis.
In conclusion, 2-Aminomethyl-6-cyano-3-fluorobenzoic acid (CAS No. 1805961-13-0) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key molecule for future innovations in medicine and materials science.
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